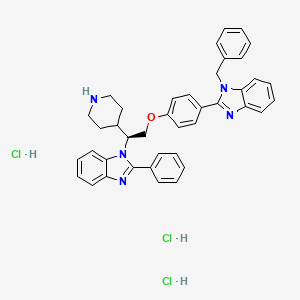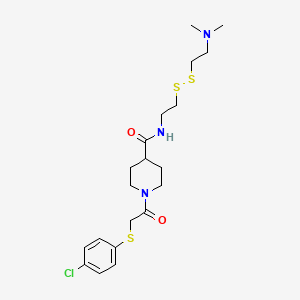![molecular formula C19H29Cl2N3O3 B560214 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride CAS No. 159187-70-9](/img/structure/B560214.png)
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MM 77 dihydrochloride involves the reaction of 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and controlled temperature settings to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of MM 77 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity greater than 98% . The compound is then stored at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: MM 77 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and succinimidobutyl groups .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, organic solvents like DMSO, and various catalysts to facilitate the reaction . The conditions often involve controlled temperatures and pH levels to optimize the reaction rate and yield .
Major Products: The major products formed from these reactions are typically derivatives of MM 77 dihydrochloride, which retain the core structure but with modifications to the functional groups .
Scientific Research Applications
MM 77 dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
MM 77 dihydrochloride exerts its effects by binding to the 5-hydroxytryptamine receptor 1A and acting as an antagonist . This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways associated with anxiety and other neurological functions . The molecular targets include the postsynaptic receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
WAY-100635: Another potent antagonist of the 5-hydroxytryptamine receptor 1A, used in similar research applications.
NAN-190: A compound with both agonist and antagonist properties at the 5-hydroxytryptamine receptor 1A.
Uniqueness: MM 77 dihydrochloride is unique due to its high potency and selectivity for the 5-hydroxytryptamine receptor 1A, making it a valuable tool in both basic and applied research . Its anxiolytic-like activity further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 |
Source


|
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159311-94-1 |
Source


|
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride](/img/structure/B560138.png)












